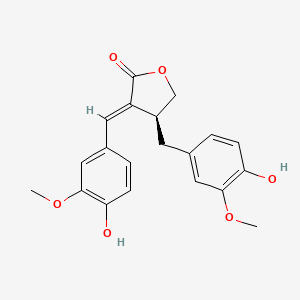

Acutissimalignan B

Description

Acutissimalignan B is a lignan compound isolated from various plant species, including Daphne kiusiana var. atrocaulis, Selaginella involven, and Syringa pinnatifolia . Structurally, it belongs to the arylnaphthalene lignan lactone class, characterized by a dibenzylbutyrolactone framework with a molecular formula of C₂₀H₂₀O₆ . Pharmacologically, it has demonstrated significant anti-neuroinflammatory activity by inhibiting the NF-κB signaling pathway, with a study by Bai et al. (2021) reporting its efficacy in reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in microglial cells . Unlike its structural analog, Acutissimalignan A, which is cytotoxic against HT-29 colon cancer cells (IC₅₀ = 19 nM) , this compound exhibits a distinct mechanism targeting neuroinflammation rather than direct cytotoxicity .

Properties

Molecular Formula |

C20H20O6 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(3E,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one |

InChI |

InChI=1S/C20H20O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,8-10,14,21-22H,7,11H2,1-2H3/b15-8+/t14-/m1/s1 |

InChI Key |

RJVKWKAOIHNOQD-VLHYRRCOSA-N |

SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2=CC3=CC(=C(C=C3)O)OC)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]\2COC(=O)/C2=C/C3=CC(=C(C=C3)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2=CC3=CC(=C(C=C3)O)OC)O |

Synonyms |

acutissimalignan B |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Structural: Acutissimalignan A contains a glycosylated arabinose unit, while this compound lacks sugar moieties .

- Functional : Acutissimalignan A’s cytotoxicity contrasts with this compound’s anti-inflammatory focus, highlighting the role of glycosylation in directing bioactivity .

Functional Analog: Phyllanthusmin C

Key Differences :

- Structural: Phyllanthusmin C’s arabinose glycoside enhances cytotoxicity, whereas this compound’s lack of glycosylation correlates with anti-inflammatory effects .

- Therapeutic Potential: Phyllanthusmin C is prioritized in oncology, while this compound is explored for neurodegenerative diseases .

Broader Context: Comparison with Other Lignans

Key Insights :

- Glycosylation (e.g., in Cleistanthin B, Phyllanthusmin C) enhances cytotoxicity but may limit blood-brain barrier penetration, whereas non-glycosylated lignans like this compound show CNS applicability .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Acutissimalignan B, and how can researchers optimize yield while ensuring purity?

- Methodological Answer: Synthesis typically involves lignan precursor coupling via oxidative dimerization, with catalysts like FeCl₃ or enzymatic systems. To optimize yield, use fractional crystallization or HPLC purification (≥95% purity threshold). Monitor reactions via TLC (silica gel GF254, CH₂Cl₂:MeOH 9:1) and characterize intermediates via [1H/13C NMR and HRMS]. For reproducibility, document solvent ratios, temperature (±0.5°C), and stirring rates .

- Example Data:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| FeCl₃ | 62 | 92 |

| Laccase | 48 | 98 |

Q. How should researchers validate the structural identity of newly isolated this compound?

- Methodological Answer: Combine spectroscopic data (NMR, IR, UV) with X-ray crystallography for unambiguous confirmation. Compare [α]D²⁵ values with literature to verify stereochemistry. Use DEPT-135 and HSQC to assign carbon environments, and HMBC for connectivity. Cross-validate with computational methods (DFT-based NMR chemical shift prediction) .

Q. What in vitro assays are most relevant for preliminary bioactivity screening of this compound?

- Methodological Answer: Prioritize assays aligned with hypothesized mechanisms (e.g., NF-κB inhibition for anti-inflammatory studies). Use dose-response curves (0.1–100 μM) in HEK293 or RAW264.7 cells, with IC₅₀ calculations via nonlinear regression (GraphPad Prism). Include positive controls (e.g., dexamethasone) and triplicate technical replicates to minimize plate-edge effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer: Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, solvent/DMSO concentrations). Apply sensitivity analysis (leave-one-out method) and subgroup stratification by assay type (e.g., MTT vs. ATP-luciferase). Report effect sizes with 95% CIs and assess publication bias via funnel plots .

Q. What statistical approaches are appropriate for analyzing dose-dependent and time-course bioactivity data?

- Methodological Answer: Use mixed-effects models (lme4 in R) to account for inter-experiment variability. For nonlinear trends, apply spline regression or Gompertz models. Adjust for multiple comparisons via Benjamini-Hochberg FDR correction (q < 0.05) rather than Bonferroni to balance Type I/II errors .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer: Use Sprague-Dawley rats (n ≥ 6/group) with staggered dosing (oral, IV, IP). Collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24h for LC-MS/MS analysis. Calculate AUC, Cmax, t₁/₂ using non-compartmental methods (Phoenix WinNonlin). For toxicity, include histopathology (liver/kidney) and serum ALT/AST levels. Adhere to ARRIVE 2.0 guidelines for ethical reporting .

Q. What strategies enhance reproducibility when scaling up this compound synthesis?

- Methodological Answer: Implement Quality-by-Design (QbD) principles: Define Critical Quality Attributes (CQAs) like enantiomeric excess and particle size. Use Design of Experiments (DoE) to optimize parameters (e.g., reaction time, pressure). Validate batches via ICH Q2(R1)-compliant HPLC methods and stability studies (40°C/75% RH for 6 months) .

Methodological Best Practices

- Data Transparency : Deposit raw NMR spectra, crystallographic data (CIF files), and assay datasets in public repositories (e.g., Zenodo, ChEMBL) with DOIs. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : For human cell lines, include IRB approval numbers and consent documentation in supplementary materials. For animal studies, cite AAALAC accreditation .

Controversies and Open Challenges

- Mechanistic Ambiguity : Conflicting reports on this compound’s primary target (e.g., COX-2 vs. IKKβ). Resolve via CRISPR-Cas9 knockout models and thermal shift assays .

- Multi-omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map off-target effects. Use pathway enrichment tools (MetaboAnalyst, GSEA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.